(2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

説明

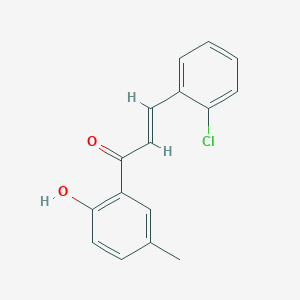

The compound (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings (A and B). Its structure features:

- Ring A: 2-hydroxy-5-methylphenyl (hydroxyl at ortho, methyl at meta positions).

- Ring B: 2-chlorophenyl (chlorine at ortho position).

Chalcones are renowned for diverse biological activities, including anticancer, antibacterial, and enzyme inhibition, driven by their conjugated system and substituent-dependent electronic effects . The target compound’s ortho-chloro and meta-methyl groups modulate its physicochemical properties, influencing solubility, lipophilicity, and binding interactions .

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-11-6-8-15(18)13(10-11)16(19)9-7-12-4-2-3-5-14(12)17/h2-10,18H,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDBUDPHAZHHJK-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-hydroxy-5-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can result in various substituted chalcones with different functional groups.

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of C16H13ClO3 and a molecular weight of approximately 288.72 g/mol. Its structure features a chalcone backbone, characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural motif is crucial for its biological activity.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one has shown promising activity against various pathogens:

- Antibacterial : It exhibits significant antibacterial effects against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies indicate that the minimum inhibitory concentration (MIC) values range from 1 to 8 µg/mL depending on the bacterial strain tested .

- Antifungal : The compound also demonstrates antifungal properties, making it a candidate for treating fungal infections .

Anticancer Properties

Research has highlighted the anticancer potential of this chalcone derivative:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . It has been particularly effective against various cancer cell lines, including breast and colon cancer cells.

- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions. Variations in substituents on the aromatic rings can lead to derivatives with enhanced or modified biological activities.

Antimicrobial Efficacy

A study conducted by researchers demonstrated that derivatives of chalcones, including this compound, showed effective inhibition against Staphylococcus aureus with an MIC of 1 µg/mL. This study underscores the potential for developing new antimicrobial agents based on chalcone structures .

Anticancer Research

In a notable case study involving breast cancer cell lines, treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The findings suggest that further exploration into its mechanisms could pave the way for new cancer therapies .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

類似化合物との比較

Comparison with Structural Analogs

2.2 Structural and Crystallographic Insights

- Dihedral Angles : In analogs, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular planarity and target binding . The target compound’s dihedral angles (unreported in evidence) likely fall within this range, balancing rigidity and flexibility for optimal interactions.

- Hydrogen Bonding: Intramolecular O–H⋯O bonds (observed in analogs like ) stabilize the enone system, enhancing structural integrity and possibly bioavailability .

Key Research Findings

Substituent Positioning :

- Ortho-chlorine (Ring B) reduces activity compared to para- or meta-halogens, likely due to steric clashes in binding pockets .

- Methyl groups (Ring A) enhance lipophilicity without significantly compromising polarity, a balance critical for cellular uptake .

Electron Effects :

- Electronegative groups (F, Cl) at para positions optimize resonance stabilization of the α,β-unsaturated ketone, correlating with lower IC50 values .

Structural Flexibility :

- Chalcones with dihedral angles <20° exhibit improved planarity, favoring π-π stacking in enzyme active sites .

生物活性

The compound (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one , also known as chalcone , exhibits a range of biological activities that have been the subject of various studies. This article synthesizes recent research findings, including case studies, data tables, and structural activity relationships (SAR) to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 316.78 g/mol. The structure features a chalcone backbone, characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural motif is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.78 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol |

Antimicrobial Activity

Recent studies have demonstrated that chalcones possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

- A study evaluated the antibacterial activity of several chalcones, including this compound. The minimum inhibitory concentration (MIC) was found to be between 0.5 to 2.0 µg/mL , outperforming standard antibiotics such as tetracycline and ciprofloxacin .

Anticancer Activity

Chalcones are also recognized for their potential anticancer properties. They have been studied for their ability to inhibit cell proliferation in various cancer cell lines.

Research Findings:

- In vitro studies indicated that the compound exhibits cytotoxic effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 value was reported at 0.126 µM , indicating potent antiproliferative activity .

- The compound demonstrated selective toxicity, showing significantly less effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic index .

The biological activities of chalcones are attributed to their ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : Chalcones have been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins, enhancing caspase activity .

- Antioxidant Properties : Chalcones exhibit significant antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that specific substitutions on the chalcone structure can enhance its biological activities:

- Hydroxyl groups at certain positions increase antibacterial and anticancer potency.

- Substitutions on the phenyl rings can modulate lipophilicity and bioavailability, impacting overall efficacy .

Table 2: Structure-Activity Relationship Insights

| Substitution | Effect on Activity |

|---|---|

| Hydroxyl group at C4 | Increased antibacterial activity |

| Chlorine substitution | Enhanced cytotoxicity in cancer cells |

| Alkyl chain length | Modulates lipophilicity |

Q & A

Q. What are the common synthetic routes for preparing (2E)-3-(2-chlorophenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, and how is the E-configuration ensured?

The compound is typically synthesized via Claisen-Schmidt condensation. A base (e.g., KOH) catalyzes the reaction between 2-hydroxy-5-methylacetophenone and 2-chlorobenzaldehyde in ethanol. The E-configuration is confirmed by NMR (e.g., coupling constants >16 Hz for trans-vinylic protons) and single-crystal XRD .

Q. Which spectroscopic techniques are most reliable for characterizing this chalcone derivative?

Q. How can researchers validate the crystalline structure of this compound?

Single-crystal XRD is the gold standard. For example, a study resolved the E-configuration with a C=O bond length of ~1.23 Å and dihedral angles between aromatic rings, confirming planarity. Data are deposited in repositories like CCDC (e.g., CCDC 1988019) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Antimicrobial activity is tested via disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Minimum Inhibitory Concentration (MIC) values are compared to standards like chloramphenicol .

Advanced Research Questions

Q. How do computational methods like DFT reconcile discrepancies between experimental and theoretical UV-Vis spectra?

DFT calculations (e.g., using Gaussian 03/B3LYP/6-311++G(d,p)) predict λmax by analyzing HOMO→LUMO transitions. Discrepancies arise from solvent effects (omitted in gas-phase calculations) or electron correlation limitations. Corrections include using PCM solvent models .

Q. What strategies optimize the compound’s bioactivity through substituent modification?

- Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing electrophilicity.

- Hydroxyl groups improve solubility and hydrogen-bonding interactions with microbial targets. Structure-Activity Relationship (SAR) studies compare analogs like (2E)-3-(2,6-dichlorophenyl) derivatives to identify critical substituents .

Q. How do crystallographic data resolve contradictions in molecular geometry predictions?

XRD reveals non-planar dihedral angles (e.g., 15–30°) between aromatic rings, contradicting DFT-predicted planarity. This arises from crystal packing forces and van der Waals interactions, necessitating hybrid experimental-computational validation .

Q. What methodologies quantify the compound’s stability under varying pH and temperature conditions?

- HPLC : Monitors degradation products over time.

- TGA/DSC : Assesses thermal stability (decomposition onset ~200°C).

- pH-solubility profiles : Determines ionization states using potentiometric titrations .

Methodological Considerations

Q. How should researchers design controls for assessing antimicrobial activity to avoid false positives?

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。